molecular formula C₂₃H₂₄N₂O₄ B1139787 (S)-(-)-O-Desmethylcarvedilol CAS No. 123372-13-4

(S)-(-)-O-Desmethylcarvedilol

Cat. No.: B1139787
CAS No.: 123372-13-4
M. Wt: 392.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-O-Desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The compound is characterized by the presence of a single enantiomer, which contributes to its unique pharmacological properties. As a metabolite of carvedilol, this compound retains some of the parent compound’s therapeutic effects while exhibiting distinct biochemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-O-Desmethylcarvedilol typically involves the demethylation of carvedilol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-O-Desmethylcarvedilol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-(-)-O-Desmethylcarvedilol has several scientific research applications, including:

    Chemistry: The compound is used as a reference standard in analytical chemistry to study the metabolic pathways of carvedilol.

    Biology: Researchers investigate its effects on cellular signaling pathways and its potential role in modulating biological processes.

    Medicine: The compound’s pharmacological properties are studied to understand its therapeutic potential and side effects.

    Industry: It is used in the development of new pharmaceuticals and as a model compound in drug metabolism studies.

Mechanism of Action

The mechanism of action of (S)-(-)-O-Desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of catecholamines, leading to a decrease in heart rate and blood pressure. Additionally, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress. The molecular targets include beta-1 and beta-2 adrenergic receptors, as well as various signaling pathways involved in cardiovascular regulation.

Comparison with Similar Compounds

    Carvedilol: The parent compound from which (S)-(-)-O-Desmethylcarvedilol is derived.

    ®-(+)-O-Desmethylcarvedilol: The enantiomer of this compound with different pharmacological properties.

    Other Beta-Blockers: Compounds such as propranolol and metoprolol, which share similar therapeutic uses but differ in their chemical structures and specific receptor affinities.

Uniqueness: this compound is unique due to its specific enantiomeric form, which influences its binding affinity and selectivity for beta-adrenergic receptors. This enantiomeric specificity can result in distinct pharmacokinetic and pharmacodynamic profiles compared to other beta-blockers and carvedilol derivatives.

Properties

IUPAC Name

2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123372-13-4
Record name o-Desmethylcarvedilol, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYLCARVEDILOL, (S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.